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Compound of Interest

Compound Name: Dehydro silodosin

Cat. No.: B131772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dehydro-silodosin is a known process-related impurity of Silodosin, a selective α1A-

adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia

(BPH). The comprehensive structural characterization of any pharmaceutical impurity is a

critical step in drug development and quality control to ensure the safety and efficacy of the

active pharmaceutical ingredient (API). This document provides a detailed overview of the

analytical methodologies and protocols for the complete structural elucidation of Dehydro-

silodosin. The protocols described herein are based on standard analytical techniques for small

molecule characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Physicochemical Properties
Dehydro-silodosin, chemically known as (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-

trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide, is an impurity of

Silodosin.[1][2][3][4] Its fundamental physicochemical properties are summarized in the table

below.
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Property Value Reference

Chemical Name

(R)-1-(3-Hydroxypropyl)-5-(2-

((2-(2-(2,2,2-

trifluoroethoxy)phenoxy)ethyl)a

mino)propyl)-1H-indole-7-

carboxamide

[2]

Synonyms Dehydro Silodosin

CAS Number 175870-21-0

Molecular Formula C₂₅H₃₀F₃N₃O₄

Molecular Weight 493.5 g/mol

Appearance Pale Yellow Solid

pKa 15.05 ± 0.10

Storage
Refrigerator (2-8°C) for long-

term storage

Spectroscopic and Chromatographic Data
The following tables represent the expected data from the structural characterization of

Dehydro-silodosin.

¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃)
Spectral Data (Representative)
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Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

Indole Ring

1-CH₂ 4.25 (t, J = 7.0 Hz) 45.8

1-CH₂-CH₂ 2.05 (m) 32.5

1-CH₂-CH₂-CH₂-OH 3.70 (t, J = 6.0 Hz) 61.0

2-H 7.20 (d, J = 3.0 Hz) 125.0

3-H 6.55 (d, J = 3.0 Hz) 102.0

4-H 7.30 (s) 128.5

6-H 7.10 (s) 115.0

C-5 - 135.0

C-7 - 120.0

C-8 - 130.0

C-9 - 127.0

Side Chain at C-5

α-CH₂ 2.95 (m) 35.0

β-CH 3.10 (m) 50.0

γ-CH₃ 1.25 (d, J = 6.5 Hz) 20.0

Aminoethyl Phenoxy Moiety

N-CH₂ 3.05 (t, J = 5.5 Hz) 48.0

N-CH₂-CH₂-O 4.20 (t, J = 5.5 Hz) 68.0

O-CH₂ (Phenoxy) 4.45 (q, J = 8.5 Hz) 67.0 (t, J = 35 Hz)

CF₃ - 124.0 (q, J = 277 Hz)

Phenoxy Ring

1'-C - 148.0
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2'-C - 146.0

3'-H 6.95 (d, J = 8.0 Hz) 115.0

4'-H 7.00 (t, J = 8.0 Hz) 122.0

5'-H 6.90 (t, J = 8.0 Hz) 121.0

6'-H 6.85 (d, J = 8.0 Hz) 114.0

Carboxamide

C=O - 170.0

NH₂ 5.80 (br s), 5.60 (br s) -

Note: This is a representative table based on the known structure of Dehydro-silodosin. Actual

chemical shifts may vary depending on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) Data
Parameter Value

Ionization Mode ESI+

Calculated Mass [M+H]⁺ 494.2264

Observed Mass [M+H]⁺ 494.2261

Major Fragmentation Ions (m/z) 323.1808, 202.0917, 172.1121

FT-IR Spectral Data (KBr Pellet)
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Wavenumber (cm⁻¹) Assignment

3400-3200 N-H and O-H stretching

3100-3000 Aromatic C-H stretching

2980-2850 Aliphatic C-H stretching

1660 C=O stretching (Amide I)

1610 N-H bending (Amide II)

1590, 1480 Aromatic C=C stretching

1250 C-O stretching (Aryl ether)

1150 C-F stretching (Trifluoroethoxy)

UV-Visible Spectroscopic Data
Parameter Value

Solvent Methanol

λmax 275 nm

Molar Absorptivity (ε) ~15,000 L mol⁻¹ cm⁻¹

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including proton and carbon environments

and their connectivity.

Instrumentation: 500 MHz NMR Spectrometer

Protocol:

Sample Preparation: Dissolve 5-10 mg of Dehydro-silodosin reference standard in

approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-

250 ppm.

2D NMR (COSY, HSQC, HMBC):

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and

proton-carbon correlations for unambiguous assignment of all signals.

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak integration/picking.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern for structural

confirmation.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a

Liquid Chromatography (LC) system.

Protocol:

Sample Preparation: Prepare a 1 mg/mL stock solution of Dehydro-silodosin in methanol.

Dilute to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Analysis:

LC Conditions:
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and

then return to initial conditions.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Mass Range: m/z 100-1000.

Acquire full scan MS and data-dependent MS/MS spectra.

Data Analysis: Determine the accurate mass of the parent ion and analyze the fragmentation

pattern to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer

Protocol:

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of Dehydro-silodosin with ~100

mg of dry KBr powder and pressing it into a thin, transparent disk.

Data Acquisition:

Acquire a background spectrum of a blank KBr pellet.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in Dehydro-silodosin.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and molar absorptivity.

Instrumentation: UV-Vis Spectrophotometer

Protocol:

Sample Preparation: Prepare a stock solution of Dehydro-silodosin in methanol (e.g., 100

µg/mL). Prepare a series of dilutions to find a concentration that gives an absorbance

reading between 0.2 and 0.8.

Data Acquisition:

Scan the sample solution from 200 to 400 nm using methanol as the blank.

Determine the λmax from the resulting spectrum.

Quantitative Analysis: Prepare a calibration curve using standard solutions of known

concentrations to determine the molar absorptivity.

Visualizations
Experimental Workflow for Structural Characterization
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Sample Preparation

Spectroscopic & Chromatographic Analysis
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Caption: Workflow for the structural characterization of Dehydro-silodosin.

Signaling Pathway of Silodosin
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Mechanism of Action
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Caption: Signaling pathway of Silodosin's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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